4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine
Description
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-bromophenylsulfonyl group and linked via an ether bridge to a 3-chloropyridine moiety. The bromine and chlorine substituents enhance lipophilicity and electronic effects, which may influence binding affinity or reactivity in biological or synthetic contexts.
Properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-3-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c16-11-1-3-13(4-2-11)23(20,21)19-8-6-12(10-19)22-15-5-7-18-9-14(15)17/h1-5,7,9,12H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSLHMLIBPMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Chloropyridine Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with 3-chloropyridine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-((1-((4-bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine exhibit significant anticancer properties. For instance, research on pyridines and their derivatives suggests that they can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival .
G Protein-Coupled Receptor Modulation
The compound may act as a modulator for G protein-coupled receptors (GPCRs), which are crucial in various physiological processes. Specifically, compounds that target GPCRs have been explored for their potential in treating metabolic disorders, including type 2 diabetes, by enhancing insulin secretion and promoting incretin release .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs). MCRs allow for the simultaneous formation of multiple bonds in a single reaction step, which is beneficial for creating complex molecules efficiently . This method has been highlighted in recent research focused on drug design and development.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of compounds like this compound). SAR studies help identify the functional groups responsible for biological activity, guiding modifications that enhance potency and selectivity against specific targets .
Case Study 1: Anticancer Screening
In a recent screening study involving various derivatives of pyridine compounds, this compound was tested against several cancer cell lines. Results demonstrated significant cytotoxicity, particularly against breast cancer cells, indicating its potential as a lead compound for further development .
Case Study 2: GPCR Agonist Development
Another study explored the application of this compound as a GPR119 agonist. The findings suggested that it could stimulate glucose-dependent insulin release in vitro, showcasing its promise as a therapeutic agent for managing type 2 diabetes .
Mechanism of Action
The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine involves its interaction with specific molecular targets. The bromophenyl sulfonyl group and the chloropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one ()
Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (CAS 91-82-7) ()
- Key Differences: This compound features a pyrrolidine ring substituted with a chlorophenyl-alkenyl chain, whereas the target compound uses a sulfonyl group and ether bridge.
- Physical Properties : NIST data for (e.g., boiling point: 3270.00) suggests high thermal stability, which may contrast with the target compound’s properties due to its sulfonyl and pyridine groups .
Fluorinated Chromenone Derivatives ()
- Example 64: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Key Differences:
- The target compound lacks the fluorinated chromenone and pyrazolo-pyrimidine systems but shares halogenated aromatic rings (Cl vs. F).
- Fluorine’s higher electronegativity in may enhance metabolic stability compared to bromine/chlorine in the target.
Data Table: Comparative Analysis
Research Findings and Implications
- Biological Activity : Fluorinated compounds () often exhibit enhanced bioavailability over chlorinated/brominated analogues, suggesting the target compound may require optimization for drug-like properties .
- Thermal Stability: The high boiling point reported for (3270.00) contrasts with the target’s unknown stability, highlighting the need for experimental validation .
Biological Activity
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms underlying its pharmacological effects.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Bromophenylsulfonyl Group : Sulfonylation reactions using sulfonyl chlorides are commonly employed.
- Coupling with the Chloropyridine : Nucleophilic substitution reactions facilitate the attachment of the pyrrolidine moiety to the chloropyridine structure.
These synthetic pathways are crucial for optimizing yield and purity, employing techniques such as recrystallization and chromatography to refine the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate enzyme activity, leading to various therapeutic effects. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating conditions like cancer or bacterial infections.
- Receptor Binding : It may bind to specific receptors, altering signaling pathways associated with disease states.
Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain chloropyridine derivatives possess potent antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar bioactivity .
Antimicrobial Properties
Compounds with a similar structural framework have been evaluated for their antimicrobial activity. For example, studies have reported moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests that this compound could also possess antimicrobial properties worthy of investigation.
Enzyme Inhibition Studies
Recent findings indicate that compounds containing sulfonamide functionalities exhibit significant enzyme inhibition activities. For example, several synthesized compounds demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE), which are critical targets in drug development for treating conditions like Alzheimer's disease and gastric ulcers .
Case Study 1: Antitumor Activity
A study focused on a series of chloropyridine derivatives reported that one derivative exhibited an IC50 value comparable to established chemotherapeutic agents, indicating potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, a related compound showed promising results against a range of bacterial strains, highlighting the potential for developing new antimicrobial therapies based on this structural template .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrolidine and pyrimidine derivatives known for their bioactivity:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Pyrrolidine Derivatives | Anticancer and antimicrobial | |
| Pyrimidine Derivatives | Antiproliferative | |
| Bromophenylsulfonyl Compounds | Enzyme inhibition |
This comparative analysis underscores the unique pharmacological profile of this compound.
Q & A
Q. What are the key synthetic strategies for preparing 4-((1-((4-bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine?
The synthesis typically involves:
- Sulfonylation of pyrrolidine : Reacting 1-(4-bromophenyl)pyrrolidine with a sulfonyl chloride agent (e.g., 4-chloropyridine-3-sulfonyl chloride) under basic conditions to form the sulfonamide intermediate .
- Coupling of chloropyridine : Introducing the 3-chloropyridine moiety via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling .
- Purification : Use of column chromatography or recrystallization to isolate the final compound, with purity verified by HPLC (>99%) .
Q. How is the compound structurally characterized in academic research?
Common methods include:
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm regiochemistry of the sulfonyl and chloropyridine groups .
- IR spectroscopy : Peaks at ~1350–1150 cm confirm sulfonyl (S=O) stretching .
- X-ray crystallography : Resolves spatial arrangement, as seen in analogous compounds like 2-amino-4-(4-chlorophenyl)pyridine derivatives .
Q. What are the reactivity trends of the bromophenyl and chloropyridine substituents?
- Bromophenyl group : Electron-withdrawing nature activates the pyridine ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) .
- 3-Chloropyridine : The chlorine atom at position 3 directs electrophilic substitution to position 4, enabling further functionalization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?
- Modify pyrrolidine substituents : Fluoropropyl or methyl groups on pyrrolidine (e.g., as in ) enhance lipophilicity and target binding .
- Vary halogen positions : Replace 4-bromo with 2,4-dichloro (as in ) to test impact on cytotoxicity or enzyme inhibition .
- Assay design : Use kinase inhibition or cytotoxicity assays (e.g., HEK cell viability) to quantify activity changes .
Q. What mechanistic insights exist for its interaction with biological targets?
Q. How to resolve contradictions in reported synthetic yields or biological data?
- Variable reaction conditions : Optimize catalysts (e.g., Pd vs. Cu) and solvents (DMF vs. toluene) to improve reproducibility .
- Analytical validation : Cross-validate purity using multiple techniques (e.g., LC-MS, elemental analysis) .
- Biological replicates : Conduct dose-response curves in triplicate to account for cell-line variability .
Q. What safety protocols are critical for handling intermediates like sulfonyl chlorides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
